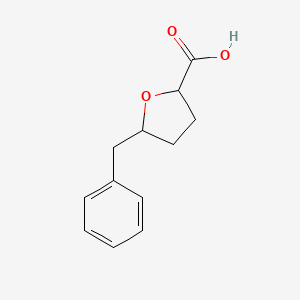
5-Benzyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxolane-2-carboxylic acid is an organic compound with the molecular formula C({12})H({14})O(_{3}) It is characterized by a benzyloxolane ring structure, which is a five-membered ring containing an oxygen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with diethyl oxalate, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Substitution reactions often require the presence of catalysts or specific reagents, such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzyloxolane ring.
Scientific Research Applications
5-Benzyloxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 5-benzyloxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
5-Methyloxolane-2-carboxylic acid: Similar in structure but with a methyl group instead of a benzyl group.
5-Phenyl-2-oxazolidinone: Contains a phenyl group and an oxazolidinone ring, differing in ring structure and functional groups.
2-Oxazolidinone-5-carboxylic acid: Another related compound with a different ring structure and functional group arrangement.
Uniqueness: 5-Benzyloxolane-2-carboxylic acid is unique due to its benzyloxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
10133-67-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-benzyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
InChI Key |
GGPMLBMXKHHJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


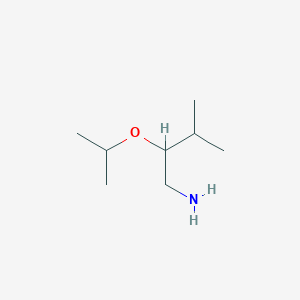

amine](/img/structure/B13287383.png)
![5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13287386.png)
![{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13287389.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2,2-dimethylpropyl)amine](/img/structure/B13287397.png)
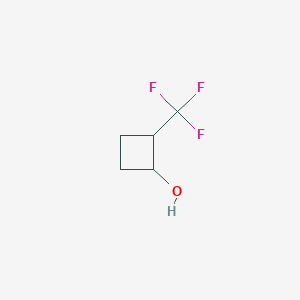
![1-[(2,2-Dimethylpropyl)amino]propan-2-ol](/img/structure/B13287406.png)
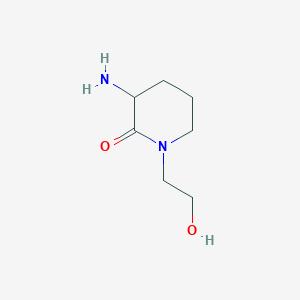
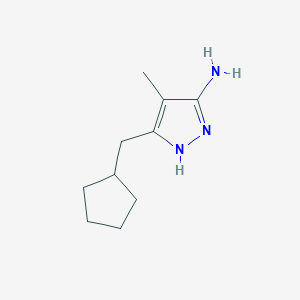
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13287426.png)
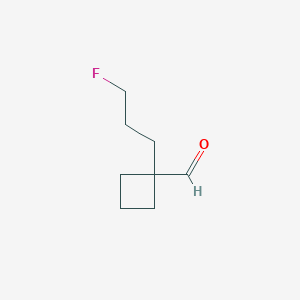
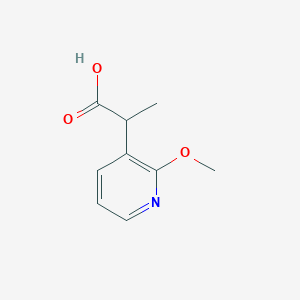
amine](/img/structure/B13287439.png)
